N6-4-Methyl-2-thiazolylmitomycin C
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Overview
Description
N6-4-Methyl-2-thiazolylmitomycin C is a derivative of mitomycin C, a well-known antineoplastic antibiotic. Mitomycin C is derived from the bacterium Streptomyces caespitosus and is used primarily for its ability to inhibit DNA synthesis by cross-linking DNA strands . The addition of the N6-4-methyl-2-thiazolyl group enhances its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-4-Methyl-2-thiazolylmitomycin C involves multiple steps, starting from mitomycin CThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N6-4-Methyl-2-thiazolylmitomycin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, each with unique biological properties and potential therapeutic applications .
Scientific Research Applications
N6-4-Methyl-2-thiazolylmitomycin C has a wide range of scientific research applications:
Chemistry: Used as a model compound to study DNA cross-linking and alkylation reactions.
Biology: Investigated for its effects on cellular processes, including DNA replication and repair.
Mechanism of Action
The mechanism of action of N6-4-Methyl-2-thiazolylmitomycin C involves its activation to a bifunctional and trifunctional alkylating agent. This activation leads to the formation of DNA cross-links, which inhibit DNA synthesis and ultimately result in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells . The molecular pathways involved include the inhibition of DNA replication and the induction of apoptosis through DNA damage .
Comparison with Similar Compounds
Similar Compounds
Mitomycin C: The parent compound, known for its DNA cross-linking ability and use in cancer treatment.
Bleomycin: Another antineoplastic antibiotic with a similar mechanism of action but different chemical structure.
Tiazofurin: An antineoplastic drug with a thiazole ring, used for its ability to inhibit ribonucleotide reductase.
Uniqueness
N6-4-Methyl-2-thiazolylmitomycin C is unique due to the presence of the N6-4-methyl-2-thiazolyl group, which enhances its specificity and potency compared to mitomycin C. This modification allows for more targeted action against cancer cells, potentially reducing side effects and improving therapeutic outcomes .
Properties
CAS No. |
84397-36-4 |
---|---|
Molecular Formula |
C19H21N5O5S |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[(4-methyl-1,3-thiazol-2-yl)amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C19H21N5O5S/c1-7-6-30-18(21-7)23-12-8(2)14(25)13-11(15(12)26)9(5-29-17(20)27)19(28-3)16-10(22-16)4-24(13)19/h6,9-10,16,22H,4-5H2,1-3H3,(H2,20,27)(H,21,23)/t9-,10+,16+,19-/m1/s1 |
InChI Key |
GJMYQLAUNLWMMV-SHNIBNMDSA-N |
Isomeric SMILES |
CC1=CSC(=N1)NC2=C(C(=O)C3=C(C2=O)[C@H]([C@@]4(N3C[C@H]5[C@@H]4N5)OC)COC(=O)N)C |
Canonical SMILES |
CC1=CSC(=N1)NC2=C(C(=O)C3=C(C2=O)C(C4(N3CC5C4N5)OC)COC(=O)N)C |
Origin of Product |
United States |
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